7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Medicinal Chemistry Drug Design ADME

7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 919107-40-7) is a synthetic heterocyclic small molecule belonging to the pyrrolo[1,2-a]pyrimidin-4-one class. It features a 4-nitrophenyl substituent at position 2 and a geminal dimethyl group at position 7 of the saturated ring.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B13222296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3
InChIKeyBTLCPINWIHRFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one: Procurement-Grade Identity and Scaffold Context


7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 919107-40-7) is a synthetic heterocyclic small molecule belonging to the pyrrolo[1,2-a]pyrimidin-4-one class. It features a 4-nitrophenyl substituent at position 2 and a geminal dimethyl group at position 7 of the saturated ring . The pyrrolo[1,2-a]pyrimidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as kinase inhibitors, including glycogen synthase kinase-3 (GSK-3) inhibitors and other ATP-competitive kinase ligands [1]. This compound is primarily distributed as a research screening compound or building block, available from multiple chemical suppliers at purities typically ≥95% . However, peer-reviewed, compound-specific biological activity data are not available in the public domain as of mid-2026.

Why Structural Analogs Cannot Substitutively Replace 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one


Even within the narrow class of 2-(nitrophenyl)-pyrrolo[1,2-a]pyrimidin-4-ones, small structural modifications produce divergent physicochemical and pharmacological profiles. The non-methylated analog 2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060034-94-6) differs by the absence of the 7,7-gem-dimethyl group, which alters molecular weight (257.24 g/mol vs. 285.30 g/mol), lipophilicity, metabolic soft-spot exposure, and solid-state packing . The 3-nitrophenyl regioisomer (CAS 2060035-10-9) introduces a different electronic configuration and target-interaction geometry despite an identical molecular formula (C₁₅H₁₅N₃O₃) . In target-based screening cascades and structure–activity relationship (SAR) studies, these differences can change hit profiles profoundly. Consequently, substituting one member of this series for another without confirmed biological equivalency risks irreproducible results, contradictory SAR data, and wasted downstream resources.

Quantitative Differentiation Evidence: 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one vs. Closest Analogs


gem-Dimethyl Substitution Confers Differentiated Lipophilicity and Metabolic Soft-Spot Blocking vs. Non-Methylated Analog

The 7,7-gem-dimethyl substitution differentiates this compound from its direct non-methylated comparator, 2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060034-94-6). The gem-dimethyl group introduces two additional methyl groups at position 7, increasing molecular weight (285.30 vs. 257.24 g/mol), calculated logP, and steric bulk at the saturated ring . In medicinal chemistry, gem-dimethyl groups are widely employed to block oxidative metabolic sites (e.g., CYP-mediated hydroxylation at benzylic positions) and to restrict conformational flexibility, often improving metabolic stability and target-binding preorganization [1]. While direct metabolic stability data for these two specific compounds are not publicly available, the structural rationale is well-established in the lead-optimization literature: the non-methylated analog necessarily exposes a metabolically labile benzylic C–H bond absent in the gem-dimethyl variant [1].

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Regio-Differentiated Electronic Effects: 4-Nitrophenyl vs. 3-Nitrophenyl Isomer Target Engagement Potential

The 4-nitrophenyl (para) substitution pattern electronically and sterically distinguishes this compound from its 3-nitrophenyl (meta) regioisomer (CAS 2060035-10-9). Despite an identical molecular formula (C₁₅H₁₅N₃O₃, MW 285.30) and the same 7,7-dimethyl group, the nitro group position alters the electron-withdrawing effect on the aryl ring, the molecular dipole moment, and the vector of hydrogen-bond acceptor capability presented to biological targets . In kinase ATP-binding pockets, regioisomeric aryl groups often produce divergent IC₅₀ values, as documented for numerous pyrrolopyrimidine series [1]. Although no public head-to-head kinase profiling data exist for this specific pair, the regioisomeric differentiation is a well-established SAR parameter: the para-nitro orientation offers a linear, symmetric electron-withdrawing geometry, whereas the meta-nitro orientation introduces an angular electronic vector that may favor different hydrophobic pocket or hinge-region interactions [1].

Kinase Inhibition Structure-Activity Relationship Molecular Recognition Electronic Effects

Supplier-Verified Identity and Purity Specifications for Reproducible Screening

The target compound is commercially available with a certified identity (CAS 919107-40-7) and a batch-specific purity specification of ≥95% as determined by ¹H NMR and LC-MS, according to supplier AK Scientific . The closest comparator, the non-methylated analog (CAS 2060034-94-6), is also supplied at ≥95% purity by the same vendor . However, the target compound's distinct CAS registry number, molecular formula (C₁₅H₁₅N₃O₃), and molecular weight (285.30 g/mol) provide unambiguous identity differentiation that can be confirmed by ¹H NMR integration of the characteristic gem-dimethyl singlet (∼1.2–1.4 ppm, 6H), a signal wholly absent in the non-methylated analog .

Compound Management Quality Control Screening Libraries Reproducibility

Procurement-Driven Application Scenarios for 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one


GSK-3β Inhibitor Hit-Expansion Libraries

The pyrrolo[1,2-a]pyrimidin-4-one scaffold is a validated pharmacophore for glycogen synthase kinase-3 (GSK-3) inhibition, as demonstrated in multiple patent families (e.g., EP1661897A4 [1]). This compound, with its 7,7-gem-dimethyl substitution, can serve as a key member of a focused analog set designed to probe the steric and lipophilic tolerance of the GSK-3 ATP-binding pocket at the solvent-exposed region, complementing the non-methylated comparator (CAS 2060034-94-6) [2]. Procurement for kinase hit-expansion campaigns is directly supported by the compound's commercial availability at screening-grade purity (≥95%).

ADME Microsomal Stability Lead-Optimization SAR Studies

The gem-dimethyl group at position 7 is a classic medicinal chemistry strategy to block CYP-mediated oxidation at benzylic positions [1]. This compound can be employed alongside its non-methylated comparator in head-to-head microsomal stability assays (e.g., human liver microsomes, NADPH-supplemented) to quantify the metabolic half-life improvement conferred by the gem-dimethyl group [1]. Such data are essential for lead-optimization programs targeting CNS or oncology indications where metabolic stability is a critical attrition parameter.

Kinase Selectivity Profiling Panels for Pyrrolopyrimidine Lead Series

The 4-nitrophenyl substituent provides a distinct electronic profile (Hammett σₚ = 0.78) relative to other aryl, heteroaryl, or alkyl-substituted pyrrolo[1,2-a]pyrimidin-4-ones [1]. This compound is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KINOMEscan, DiscoverX) to delineate the selectivity fingerprint associated with electron-deficient aryl groups at the 2-position, enabling rational prioritization of lead series [2]. The regioisomeric purity (para-nitro) must be confirmed to avoid confounding data from meta-nitro contamination.

Building Block for Diversity-Oriented Synthesis Libraries

The nitro group serves as a synthetic handle for further diversification via reduction to the aniline (catalytic hydrogenation) and subsequent amide bond formation, reductive amination, or diazotization [1]. The 7,7-gem-dimethyl group provides conformational constraint and increased lipophilicity to downstream library members. This compound is therefore a strategic building block for diversity-oriented synthesis (DOS) libraries targeting kinase or GPCR chemical space, where the pyrrolopyrimidinone core is a privileged scaffold [2].

Quote Request

Request a Quote for 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.